4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide
Description
Properties
IUPAC Name |
4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N2O3S/c1-16(2)27(15-17-6-4-3-5-7-17)31(29,30)20-11-8-18(9-12-20)23(28)26-22-13-10-19(24)14-21(22)25/h3-14,16H,15H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFIDVUKYDUKFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The benzamide is then functionalized with the benzyl(propan-2-yl)sulfamoyl group and the 2,4-difluorophenyl group through a series of reactions, including nucleophilic substitution and coupling reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and fluorinated aromatic compounds. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting the metabolic processes it regulates.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among sulfonamide-benzamide derivatives include:
- Sulfamoyl substituents : Branched alkyl groups (e.g., propan-2-yl) may enhance lipophilicity compared to linear chains or aromatic substituents, influencing membrane permeability.
- Benzamide modifications : Substituents like methoxy, chloro, or fluorophenyl groups modulate electronic properties and steric interactions with biological targets.
Table 1: Structural and Functional Comparison of Selected Compounds
ADMET and Toxicity Profiles
- Compound 7 () exhibits low cytotoxicity (IC50 > 10 µM in fibroblasts), linked to its 2,4-difluorophenyl and methoxy groups .
Biological Activity
The compound 4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide is a sulfamoyl-benzamide derivative that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 475.50 g/mol. Its structure includes a sulfamoyl group linked to a benzamide moiety, which is known to influence its biological properties.
Research indicates that the compound exhibits significant anti-inflammatory and antitumor activities. It has been shown to inhibit nitric oxide (NO) production in inducible nitric oxide synthase (iNOS) cells, which is crucial in inflammatory responses. Additionally, it reduces the production of inflammatory cytokines, making it a potential candidate for treating autoimmune diseases and septic shock .
In Vitro Studies
In vitro studies have demonstrated that this compound selectively inhibits human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase) enzymes. For instance, IC50 values for h-NTPDase1 were reported at 2.88 µM, indicating strong inhibitory activity . The structure-activity relationship analysis revealed that modifications to the benzamide structure can enhance potency against these enzymes.
In Vivo Studies
In vivo studies have highlighted the compound's efficacy in various animal models. For example, it has shown promise in reducing tumor growth in xenograft models of breast cancer . The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometric analysis and tubulin polymerization assays.
Case Studies
- Anti-Cancer Activity : A study assessed the efficacy of sulfamoyl-benzamide derivatives against multiple human cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis .
- Anti-Inflammatory Effects : Another case study focused on the compound's role in modulating inflammatory responses in models of autoimmune disease. It was found to effectively suppress NO production and cytokine release, demonstrating its potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
The SAR studies indicate that variations in the substituents on the benzamide ring significantly impact biological activity. Compounds with electron-withdrawing groups showed enhanced inhibitory effects on h-NTPDases compared to those with electron-donating groups. This insight is critical for designing more potent analogs.
| Compound Variant | IC50 (µM) | Biological Activity |
|---|---|---|
| Original Compound | 2.88 | h-NTPDase1 Inhibition |
| Variant A | 1.50 | Enhanced h-NTPDase Inhibition |
| Variant B | 5.00 | Reduced Anti-Cancer Activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
